(2-chloro-1-phenylethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-chloro-1-phenylethyl)benzene”, also known as “Benzene, (2-chloroethyl)-”, “β-Phenethyl chloride”, “β-Phenylethyl chloride”, “Phenethyl chloride”, “1-Chloro-2-phenylethane”, “2-Phenyl-1-chloroethane”, and “2-Phenylethyl chloride”, is an organic compound with the molecular formula C8H9Cl . It has a molecular weight of 140.610 .

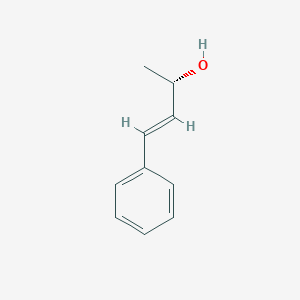

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a 2-chloroethyl group . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“this compound” belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Being non-polar, it is immiscible with water but is readily miscible with organic solvents .安全和危害

作用机制

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The mode of action of (2-chloro-1-phenylethyl)benzene is likely to involve interactions with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and halogen bonding, given the presence of the aromatic ring and the chlorine atom .

Biochemical Pathways

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various metabolites, which can have different biological activities.

Pharmacokinetics

Its metabolism might involve enzymatic reactions leading to the formation of various metabolites .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in temperature and pH can affect the compound’s solubility and stability, as well as the activity and conformation of its targets .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (2-chloro-1-phenylethyl)benzene can be achieved through a Friedel-Crafts alkylation reaction.", "Starting Materials": [ "Benzene", "2-chloro-1-phenylethanol", "AlCl3", "HCl", "NaOH", "Diethyl ether" ], "Reaction": [ "Dissolve 2-chloro-1-phenylethanol in dry diethyl ether.", "Add AlCl3 to the solution and stir for 30 minutes at room temperature.", "Slowly add benzene to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 4 hours.", "Quench the reaction with HCl and then NaOH.", "Extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous Na2SO4.", "Filter and evaporate the solvent to obtain the product, (2-chloro-1-phenylethyl)benzene." ] } | |

CAS 编号 |

5216-46-6 |

分子式 |

C14H13Cl |

分子量 |

216.7 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。